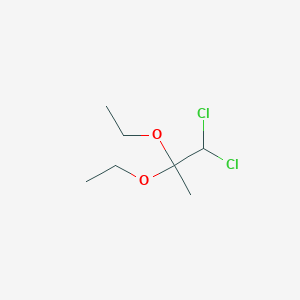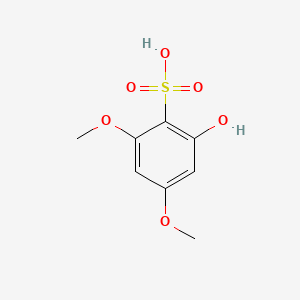
Acetic acid;benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catechol is an ortho isomer of the three isomeric benzenediols and is a colorless compound that occurs naturally in trace amounts . This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catechol acetate can be synthesized through several methods. One common method involves the acetylation of catechol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of catechol acetate and acetic acid as a byproduct.
Industrial Production Methods
In industrial settings, catechol acetate is produced through the acetylation of catechol using acetic anhydride. The process involves mixing catechol with acetic anhydride and heating the mixture to a specific temperature to facilitate the reaction. The reaction is then quenched, and the product is purified through distillation or recrystallization to obtain high-purity catechol acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Catechol acetate undergoes various chemical reactions, including:
Oxidation: Catechol acetate can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of catechol acetate can yield catechol and acetic acid.
Substitution: Catechol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Catechol and acetic acid
Substitution: Various substituted catechols depending on the nucleophile used
Applications De Recherche Scientifique
Catechol acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of catechol acetate involves its interaction with various molecular targets and pathways. In biological systems, catechol acetate can inhibit enzymes such as catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines . This inhibition can lead to increased levels of catecholamines, affecting various physiological processes. Additionally, catechol acetate can undergo redox reactions, forming reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Catechol acetate can be compared with other similar compounds such as:
Hydroquinone (benzene-1,4-diol): Hydroquinone is another dihydroxybenzene isomer with applications in photography and as a reducing agent.
Resorcinol (benzene-1,3-diol): Resorcinol is used in the production of resins and adhesives and has antiseptic properties.
Uniqueness
Catechol acetate is unique due to its combined properties of catechol and acetic acid, making it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a precursor in organic synthesis further highlight its importance.
Propriétés
Numéro CAS |
151195-78-7 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
acetic acid;benzene-1,2-diol |
InChI |
InChI=1S/C6H6O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h1-4,7-8H;1H3,(H,3,4) |
Clé InChI |
GZZSZTGDQJSEQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)










![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)

